molecular formula C12H15ClO2 B176798 Tert-butyl 4-(chloromethyl)benzoate CAS No. 121579-86-0

Tert-butyl 4-(chloromethyl)benzoate

Cat. No.: B176798
CAS No.: 121579-86-0
M. Wt: 226.7 g/mol
InChI Key: UDAULNDFFKITRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)benzoate: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(chloromethyl)benzoate typically involves the esterification of 4-(chloromethyl)benzoic acid with tert-butyl alcohol. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoates.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

  • Substituted benzoates (e.g., azido, thiol, or alkoxy derivatives).
  • Alcohols (from reduction of the ester group).
  • Carboxylic acids (from oxidation of the ester group).

Scientific Research Applications

Chemistry: Tert-butyl 4-(chloromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the materials science industry, this compound is used in the production of polymers and resins. It can be incorporated into polymer backbones to modify their physical and chemical properties .

Comparison with Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl benzoate: Similar structure but lacks the chloromethyl group.

    Methyl 4-(chloromethyl)benzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.

Uniqueness: Tert-butyl 4-(chloromethyl)benzoate is unique due to the presence of both the chloromethyl and tert-butyl ester groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-(chloromethyl)benzoate is an organic compound with the molecular formula C12H15ClO2C_{12}H_{15}ClO_2. It is a derivative of benzoic acid, where a tert-butyl group esterifies the carboxyl group, and a chloromethyl group substitutes the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Overview of Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to participate in nucleophilic substitution reactions. The chloromethyl group can react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives. Compounds with similar structures have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Pharmacological Applications
Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have demonstrated significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy . Additionally, studies have highlighted its use in synthesizing compounds that inhibit bacterial topoisomerases, which are critical targets for antibacterial drugs .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for effective compounds were reported to be as low as <0.03125<0.03125 μg/mL .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study indicated that its derivatives could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound's ability to inhibit key enzymes involved in cancer progression further supports its potential as an anticancer agent .

Summary of Experimental Data

Study Biological Activity Key Findings
Study 1AntimicrobialEffective against MDR Staphylococcus aureus (MIC: <0.03125 μg/mL)
Study 2AnticancerInduces apoptosis in human tumor cells; significant cytotoxicity observed
Study 3Enzyme InhibitionInhibits bacterial topoisomerases; potential for broad-spectrum antibacterial activity

Case Studies

  • Antibacterial Efficacy Against MDR Strains : A recent investigation into novel inhibitors revealed that derivatives of this compound displayed potent antibacterial activity against over 100 strains, including both Gram-positive and Gram-negative bacteria. The lead compound showed favorable pharmacokinetic properties and no toxicity issues in preliminary animal models .
  • Cytotoxicity in Cancer Models : In vitro studies using human tumor cell lines demonstrated that this compound derivatives significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis pathways. This highlights its potential utility in developing new anticancer therapies .

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAULNDFFKITRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596874
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121579-86-0
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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